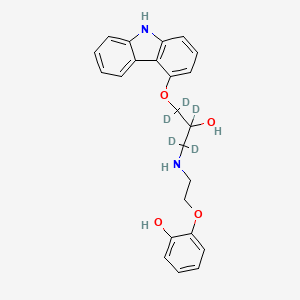

O-Desmethyl Carvedilol-d5

説明

Contextualization as a Deuterium-Labeled Metabolite of Carvedilol

O-Desmethyl Carvedilol-d5 is the deuterium-labeled form of O-Desmethyl Carvedilol. medchemexpress.com O-Desmethyl Carvedilol is recognized as an active metabolite of Carvedilol, a drug used for managing hypertension and heart failure. caymanchem.comdovepress.comlgcstandards.comresearchgate.net The parent drug, Carvedilol, undergoes extensive metabolism in the liver, where cytochrome P450 (CYP) enzymes convert it into various metabolites. fda.govtandfonline.com Specifically, the formation of O-Desmethyl Carvedilol is primarily mediated by the CYP2C9 and CYP2D6 enzymes. caymanchem.comnih.govnih.gov

The designation "-d5" indicates that five hydrogen atoms in the O-Desmethyl Carvedilol molecule have been replaced by deuterium, a stable (non-radioactive) isotope of hydrogen. medchemexpress.compharmaffiliates.comlgcstandards.com This isotopic labeling is a deliberate modification to create a molecule with a higher molecular weight (397.48 g/mol ) compared to its unlabeled counterpart (392.45 g/mol ), while maintaining nearly identical chemical properties. lgcstandards.compharmaffiliates.com

Significance as a Stable Isotope-Labeled Reference Standard in Research

The primary significance of this compound lies in its use as a stable isotope-labeled (SIL) internal standard in bioanalytical research. acanthusresearch.compharmaffiliates.com SIL internal standards are considered the gold standard for quantitative analysis using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comscispace.com

In quantitative bioanalysis, an internal standard is a compound added in a known amount to samples, calibration standards, and quality controls to correct for variability during the analytical process. scispace.com The use of a SIL internal standard like this compound is highly advantageous because its chemical and physical properties are virtually identical to the analyte of interest (the unlabeled O-Desmethyl Carvedilol). acanthusresearch.com This similarity ensures that it behaves in the same way during sample extraction, chromatography, and ionization in the mass spectrometer. scispace.com

However, due to its higher mass, the mass spectrometer can easily differentiate it from the unlabeled metabolite. acanthusresearch.com This allows for highly accurate and precise quantification of the metabolite in complex biological matrices like blood plasma, as the SIL standard effectively compensates for potential matrix effects or variations in instrument response. tandfonline.comresearchgate.net The use of deuterated standards is common due to lower costs compared to other isotopes like ¹³C or ¹⁵N. acanthusresearch.com

Overview of Research Domains Utilizing this compound

This compound is predominantly utilized in the fields of pharmacokinetics, drug metabolism, and bioanalytical method development. nih.govacanthusresearch.comresearcher.lifeucl.ac.uk Researchers in these domains employ the compound to facilitate the accurate measurement of the O-Desmethyl Carvedilol metabolite in biological samples obtained from clinical and preclinical studies.

Key research applications include:

Pharmacokinetic Studies: These studies investigate how an organism affects a drug, detailing its absorption, distribution, metabolism, and excretion (ADME). By using this compound as an internal standard, researchers can precisely quantify the concentration of the actual metabolite over time after the administration of Carvedilol. nih.govnih.govnih.gov This data is crucial for understanding the metabolic profile of Carvedilol and the contribution of its metabolites.

Bioanalytical Method Validation: The development of robust and reliable analytical methods for quantifying drugs and their metabolites is essential for pharmaceutical research. This compound is used during the validation of such methods to ensure they meet regulatory standards for accuracy, precision, and selectivity. nih.govnih.gov For instance, LC-MS/MS methods have been developed and validated for the simultaneous determination of Carvedilol and its metabolites, including O-Desmethyl Carvedilol, in human plasma. nih.govresearcher.liferesearchgate.net

Metabolism Studies: Investigating the metabolic pathways of drugs is fundamental to understanding their efficacy and potential interactions. This compound aids in studies that explore the stereoselective metabolism of Carvedilol and how different factors, such as genetic polymorphisms in CYP enzymes or disease states like diabetes, can affect the formation of its metabolites. dovepress.comnih.govucl.ac.uk

Data Tables

Table 1: Chemical Properties of O-Desmethyl Carvedilol and its Deuterated Analog Data sourced from multiple chemical suppliers and research articles.

| Property | O-Desmethyl Carvedilol | This compound |

| CAS Number | 72956-44-6 lgcstandards.com | 1794817-24-5 pharmaffiliates.com |

| Molecular Formula | C₂₃H₂₄N₂O₄ lgcstandards.com | C₂₃H₁₉D₅N₂O₄ pharmaffiliates.com |

| Molecular Weight | 392.45 g/mol lgcstandards.com | 397.48 g/mol pharmaffiliates.com |

| Synonyms | BM 14242 caymanchem.com | Desmethylcarvedilol-d5 medchemexpress.com |

| Type | Metabolite of Carvedilol lgcstandards.com | Deuterium Labeled Standard medchemexpress.com |

Table 2: Analytical Methodologies Utilizing Deuterated Carvedilol Standards This table summarizes findings from various bioanalytical research papers.

| Analytical Technique | Analyte(s) Quantified | Internal Standard Used | Matrix | Key Finding | Reference |

| LC-MS/MS | Carvedilol, 4'-Hydroxyphenyl Carvedilol | Carvedilol-d5 | Human Plasma | A sensitive method was developed for bioequivalence studies. | jocpr.com |

| LC-MS/MS | Enantiomers of Carvedilol, O-desmethyl carvedilol (DMC), and Hydroxyphenyl carvedilol (OHC) | Not specified for DMC | Human Plasma | Developed a method for sequential analysis of enantiomers of Carvedilol and its metabolites. nih.gov | nih.gov |

| UHPLC-MS/MS | Carvedilol, Enalaprilat, Perindoprilat | Carvedilol-d5 | Dried Blood Spots | Validated a method for simultaneous quantification from dried blood spots for adherence tracking. nih.gov | nih.gov |

| LC-MS/MS | Carvedilol and its metabolites | Desacetyldiltiazem | Human Plasma | Assessed the impact of hemolysis on analyte quantitation. tandfonline.com | tandfonline.com |

| LC-MS/MS | Carvedilol enantiomers | d5-Carvedilol | Human Plasma | Demonstrated that differences in retention time due to the deuterium isotope effect can impact ion suppression. researchgate.net | researchgate.net |

特性

IUPAC Name |

2-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/i14D2,15D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUKPPPYYOKVQJ-SUTULTBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies

Chemical Synthesis Pathways for O-Desmethyl Carvedilol-d5

The synthesis of this compound involves a multi-step process that parallels the synthesis of its non-labeled counterpart, with the strategic introduction of deuterium atoms at a specific precursor stage. A common synthetic route to Carvedilol, and by extension its metabolites, involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with an appropriate amine. google.comgoogle.com

For this compound, a plausible synthetic pathway would start with the synthesis of a deuterated side chain, which is then coupled with the carbazole moiety. The synthesis could proceed as follows:

Preparation of the Deuterated Amine Precursor: The synthesis would likely begin with a deuterated analog of 2-(2-methoxyphenoxy)ethylamine. The five deuterium atoms are typically incorporated into the ethylamino portion of the molecule.

Coupling Reaction: The deuterated amine is then reacted with 4-(oxiranylmethoxy)-9H-carbazole. This reaction opens the epoxide ring and forms the core structure of the Carvedilol metabolite.

Demethylation: The final step would involve the O-demethylation of the methoxy group on the phenoxy ring to yield the final product, this compound.

Deuterium Incorporation Techniques and Site Specificity

The introduction of deuterium atoms into a molecule requires specialized techniques to ensure high isotopic enrichment and site specificity. For this compound, the deuterium atoms are located on the ethylamino side chain. lgcstandards.com

Several methods can be employed for deuterium incorporation:

Hydrogen Isotope Exchange (HIE): This is a common method for introducing deuterium into organic molecules. researchgate.netmdpi.com It can be catalyzed by acids, bases, or transition metals. mdpi.comnih.gov For aromatic compounds, methods like palladium-catalyzed C-H activation or metal-free photoexcitation can be used. researchgate.net

Reduction with Deuterated Reagents: Ketones or aldehydes can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) to introduce deuterium at specific positions.

Use of Deuterated Starting Materials: The synthesis can commence with commercially available deuterated building blocks, which are then carried through the synthetic sequence.

The site-specificity of the labeling in this compound is crucial for its function as an internal standard. The five deuterium atoms are specifically located on the two carbons of the ethyl group and the adjacent carbon of the propanol backbone. lgcstandards.com This specific placement minimizes the "deuterium effect," where differences in physicochemical properties between the labeled and unlabeled compound can lead to chromatographic separation and inaccurate quantification. researchgate.netnih.gov

Purification and Characterization of Labeled Compounds

After synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and isotopic enrichment of this compound.

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the desired labeled compound from unreacted starting materials, non-deuterated analogs, and other impurities. nih.govacs.org

Column Chromatography: This technique is often used for initial purification on a larger scale.

Characterization Methods:

A combination of analytical techniques is employed to confirm the structure and purity of the synthesized compound:

| Analytical Technique | Purpose | Key Findings for this compound |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | The mass spectrum will show a molecular ion peak corresponding to the mass of O-Desmethyl Carvedilol with five deuterium atoms. frontiersin.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the position of the deuterium labels. | ¹H NMR will show the absence of signals at the positions where deuterium has been incorporated. ²H NMR will show signals corresponding to the deuterated positions. nih.gov |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | The IR spectrum will show characteristic absorption bands for the hydroxyl, amine, ether, and aromatic functional groups. |

Production of this compound as a Certified Reference Material and Impurity Standard

The production of this compound as a Certified Reference Material (CRM) involves a stringent quality control process to ensure its suitability for use in quantitative analysis and as an impurity standard. researchgate.net CRMs are essential for the calibration of analytical instruments and the validation of analytical methods. researchgate.netindustry.gov.au

The process for producing a CRM includes:

High-Purity Synthesis: The synthesis is optimized to produce the compound with the highest possible chemical and isotopic purity. nih.gov

Comprehensive Characterization: A thorough characterization is performed using a battery of analytical techniques to confirm the identity and purity of the material. nih.govsigmaaldrich.com This includes quantitative analysis to determine the exact mass fraction of the main component. nih.gov

Homogeneity and Stability Studies: The batch of the reference material is tested for homogeneity to ensure that each vial contains the same concentration of the analyte. Stability studies are also conducted to determine the shelf-life and appropriate storage conditions.

Certification: Once all the characterization and testing are complete, a certificate of analysis is issued, which provides detailed information about the material's identity, purity, isotopic enrichment, and the uncertainty of the certified value. industry.gov.au

Advanced Analytical Method Development and Validation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS stands as the cornerstone for the quantitative analysis of O-Desmethyl Carvedilol and its deuterated isotopologue in biological samples. Its high sensitivity and selectivity allow for precise measurement even at very low concentrations.

The quantification of O-Desmethyl Carvedilol, often using O-Desmethyl Carvedilol-d5 as an internal standard, is essential for pharmacokinetic studies. Researchers have developed and validated numerous LC-MS/MS methods for this purpose in various biological matrices, such as human plasma, whole blood, and dried blood spots (DBS).

A key aspect of these methods is the validation process, which ensures reliability. Validation parameters typically include linearity, accuracy, precision, and stability. For instance, a low-volume LC-MS/MS assay was developed to quantify carvedilol and its metabolites, including O-Desmethyl Carvedilol, in whole blood and plasma. researchgate.net This method demonstrated excellent linearity over a wide calibration range, from 0.049 to 50.000 ng/mL. researchgate.net Another UPLC-MS/MS method for the simultaneous determination of carvedilol and its metabolites in rat plasma was validated over a concentration range of 0.0500-10.0 ng/mL for O-Desmethyl Carvedilol. nih.gov

The following table summarizes the performance characteristics from a validated UPLC-MS/MS method for O-Desmethyl Carvedilol quantification.

| Parameter | Performance Metric |

| Matrix | Rat Plasma |

| Concentration Range | 0.0500 - 10.0 ng/mL |

| Intra-assay Precision | < 11.4% |

| Inter-assay Precision | < 11.4% |

| Accuracy | Within ±11.5% of nominal values |

| Recovery | > 91% |

| Data sourced from a study on the simultaneous quantification of carvedilol and its metabolites. nih.gov |

Carvedilol is administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers, which exhibit different pharmacological activities. nih.gov Its metabolism is also stereoselective, leading to the formation of chiral metabolites like O-Desmethyl Carvedilol (DMC). Therefore, the stereoisomeric analysis of these metabolites is crucial.

LC-MS/MS methods utilizing chiral stationary phases (CSPs) have been successfully developed for the enantiomeric separation of carvedilol and its metabolites. nih.govnih.gov A notable study describes a method using a Chirobiotic® V chiral-phase column that achieved sequential analysis of the enantiomers of carvedilol, hydroxyphenyl carvedilol (OHC), and DMC in human plasma. nih.gov The method was validated and showed good linearity for the DMC enantiomers. nih.gov

The table below outlines the validated linear range for the enantiomers of O-Desmethyl Carvedilol in human plasma.

| Analyte | Linear Range (ng/mL) |

| (R)-(+)-O-Desmethyl Carvedilol | 0.02 - 10 |

| (S)-(-)-O-Desmethyl Carvedilol | 0.02 - 10 |

| Data from a study on the chiral analysis of carvedilol and its metabolites. nih.gov |

The separation is typically achieved by forming transient diastereoisomeric complexes between the enantiomers and the chiral selector in the column, which have different affinities and thus different retention times. wvu.edu

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. ijpbs.net The use of a stable isotope-labeled internal standard, such as this compound for the analysis of O-Desmethyl Carvedilol, is the most effective strategy to compensate for matrix effects. researchgate.net

Because the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. ijpbs.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized.

Validation studies for bioanalytical methods rigorously assess matrix effects. In one study, the internal standard normalized matrix effects for O-Desmethyl Carvedilol and other metabolites were successfully validated, ensuring the reliability of the method. researchgate.net The acceptance criterion is often that the coefficient of variation (%CV) of the internal standard-normalized matrix factor should be within ±15%. nih.gov

To gain a comprehensive understanding of a drug's pharmacokinetic profile, it is often efficient to quantify the parent drug and its major metabolites simultaneously. This compound is used as an internal standard in such multi-analyte methods.

Several LC-MS/MS methods have been developed for the simultaneous quantification of carvedilol and its metabolites, including O-Desmethyl Carvedilol, 4'- and 5'-hydroxyphenyl carvedilol. researchgate.netnih.gov These methods are invaluable in clinical and preclinical studies, allowing for a complete metabolic profile from a single, often low-volume, sample. For example, a method was developed for a pediatric clinical trial that could measure carvedilol and six of its metabolites, including O-Desmethyl Carvedilol, from a small volume of whole blood or plasma. researchgate.netresearchgate.net This approach is not only efficient but also crucial in ethically constrained research environments like pediatrics. researchgate.net

Evaluation and Mitigation of Matrix Effects in LC-MS/MS Bioanalysis

Impurity Profiling and Stability-Indicating Analytical Techniques

Beyond bioanalysis, analytical methods are required to ensure the quality and stability of pharmaceutical substances. Stability-indicating methods are crucial for identifying and quantifying impurities and degradation products.

Stability-indicating methods are designed to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities. ijpsonline.com Forced degradation studies are a key component of developing these methods, where the drug substance is exposed to stress conditions like acid and base hydrolysis, oxidation, heat, and light, as recommended by ICH guidelines. mdpi.comfarmaciajournal.com

For Carvedilol, various related substances and degradation products have been identified using techniques like HPLC with UV detection and LC-MS. ijpsonline.comrsc.org One study developed a stability-indicating HPLC method capable of separating Carvedilol from 19 potential impurities in a single run. ijpsonline.com The degradation of Carvedilol was observed under oxidative, basic hydrolysis, thermal, and photolytic conditions. LC-MS/MS is particularly powerful for this application as it not only separates the impurities but also provides mass spectral data that helps in their structural elucidation. rsc.org

The following table lists common impurities of Carvedilol that are monitored by stability-indicating methods.

| Impurity Name | Molecular Formula |

| Carvedilol - Impurity A | C₃₆H₄₃N₃O₇ |

| Carvedilol - Impurity D | C₃₉H₃₉N₃O₆ |

| Carvedilol O-Desmethyl Impurity | C₂₃H₂₄N₂O₄ |

| Data sourced from pharmaceutical standard suppliers. pharmaffiliates.com |

While this compound is primarily a reference standard for bioanalysis, the analytical principles for impurity profiling of its non-labeled counterpart are directly applicable to ensuring its own purity and stability.

Stress Degradation Studies and Forced Degradation Product Analysis

Forced degradation, or stress testing, is a critical component of analytical method development and validation. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation profile and to develop stability-indicating analytical methods. Typical stress conditions include exposure to acid, base, oxidation, heat, and light.

While numerous studies have detailed the forced degradation of Carvedilol, leading to the identification of several degradation products, specific data on the forced degradation of O-Desmethyl Carvedilol, and by extension this compound, is not available in the reviewed literature. The degradation pathway of O-Desmethyl Carvedilol is expected to share similarities with its parent compound, given their structural resemblance. However, without specific studies, a detailed analysis of its degradation products under various stress conditions cannot be provided.

The primary role of this compound as an internal standard means that its own degradation profile is of less regulatory and scientific concern than that of the active pharmaceutical ingredient, Carvedilol. The stability of the internal standard is generally confirmed under the analytical method conditions and long-term storage, rather than through extensive forced degradation studies. A product information sheet from one supplier notes the stability of O-Desmethyl Carvedilol to be at least four years under appropriate storage conditions, though this does not equate to a formal stress degradation study.

An in-depth look at the preclinical metabolic profile of this compound, an active, deuterated metabolite of Carvedilol, reveals a complex interplay of enzymatic pathways. This article focuses exclusively on the in vitro and preclinical research concerning the metabolic disposition of this compound, based on studies of its non-deuterated counterpart. The "-d5" designation indicates that the compound has been labeled with five deuterium atoms, a technique commonly used to create an internal standard for analytical quantification without altering its fundamental metabolic behavior. medchemexpress.com

Future Directions and Emerging Research Avenues for O-desmethyl Carvedilol-d5

Integration of Omics Technologies in Metabolite Research

The study of drug metabolism is increasingly benefiting from the application of "omics" technologies, particularly metabolomics, which involves the large-scale analysis of metabolites in biological samples. humanspecificresearch.org These technologies provide a comprehensive view of the metabolic pathways and how they are affected by xenobiotics like Carvedilol. humanspecificresearch.org

In this context, O-Desmethyl Carvedilol-d5 serves as a critical tool. Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based metabolomics. medchemexpress.com By adding a known quantity of this compound to a biological sample, researchers can accurately quantify the concentration of the endogenously produced O-Desmethyl Carvedilol metabolite. This corrects for variations in sample preparation and instrument response, enabling the generation of high-quality, reproducible data. This precision is essential for building accurate metabolic maps and understanding the pharmacokinetics of Carvedilol and its metabolites.

Future research will likely see the expanded use of this compound in multi-omics studies, integrating metabolomic data with genomic and proteomic data. humanspecificresearch.org For instance, by correlating the levels of the O-Desmethyl Carvedilol metabolite (accurately measured using its d5-labeled standard) with the expression of specific metabolizing enzymes (e.g., CYP2C9) identified through proteomics, researchers can gain deeper insights into inter-individual variability in drug response.

Advanced Computational Modeling for Metabolic Prediction

Computational modeling has become an indispensable tool in drug development for predicting metabolic pathways and potential drug-target interactions. nih.gov The metabolism of Carvedilol, which is converted to O-Desmethyl Carvedilol (DMC) partly by the CYP2C9 enzyme, is an area where such models can provide significant predictive insights. nih.gov

Advanced computational approaches are now moving beyond simple metabolic site prediction to explore new therapeutic possibilities for metabolites themselves. A recent in silico study employed molecular docking and molecular dynamics simulations to investigate the potential of Carvedilol and its metabolites, including O-Desmethyl Carvedilol, to act against SARS-CoV-2. nih.gov The study evaluated the binding affinities of these compounds to key viral proteins. nih.gov Notably, O-Desmethyl Carvedilol showed the highest binding affinity to the RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. nih.gov

Table 1: Molecular Docking Scores of O-Desmethyl Carvedilol and Parent Compound with SARS-CoV-2 RdRp

| Compound | Binding Affinity (kcal/mol) |

| O-Desmethyl Carvedilol | -10.1 |

| Carvedilol | -10.0 |

| 1-hydroxyl carvedilol | -9.8 |

| 3-hydroxyl carvedilol | -9.7 |

| 4-hydroxyl carvedilol | -9.8 |

| 5-hydroxyl carvedilol | -9.7 |

| 8-hydroxyl carvedilol | -10.0 |

| Data sourced from a 2023 molecular docking and simulation study. nih.gov |

This research exemplifies a future direction where computational models are used not just to predict metabolism but to actively screen metabolites like O-Desmethyl Carvedilol for novel bioactivities, a process known as drug repurposing. nih.gov The use of its deuterated form, this compound, would then be essential in subsequent experimental validation of these in silico findings.

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

The accurate measurement of drug metabolites, which often exist at very low concentrations in complex biological fluids like plasma, requires highly sensitive and specific analytical methods. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant platform for this purpose. nih.govresearchgate.net

The development of future analytical methods will focus on achieving even lower limits of quantification and analyzing smaller sample volumes, which is particularly crucial in areas like pediatric research. researchgate.net In a 2016 study, a stereoselective LC-MS/MS method was developed and validated for the analysis of Carvedilol and its metabolites, including O-Desmethyl Carvedilol (DMC), in human plasma. nih.gov This method demonstrated high sensitivity, with a lower limit of quantification for DMC enantiomers of 0.02 ng/mL. nih.gov

The role of this compound in such advanced platforms is non-negotiable. caymanchem.com As a stable isotope-labeled internal standard, it mimics the exact chemical behavior and ionization pattern of the target analyte during analysis, which is critical for correcting matrix effects and ensuring accuracy. caymanchem.commedchemexpress.com This ensures the reliability of pharmacokinetic data derived from these sensitive assays. researchgate.net

Table 2: Details of a Validated LC-MS/MS Method for O-Desmethyl Carvedilol (DMC)

| Parameter | Finding |

| Analytical Method | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) |

| Analyte | O-Desmethyl Carvedilol (DMC) enantiomers |

| Biological Matrix | Human Plasma |

| Linearity Range | 0.02-10 ng/mL |

| Application | Clinical pharmacokinetic study |

| Data from a 2016 study on the chiral analysis of Carvedilol and its metabolites. nih.gov |

Exploration of Additional Mechanistic Roles in Preclinical Disease Models

While O-Desmethyl Carvedilol is known as a metabolite of Carvedilol, emerging research indicates it possesses its own distinct biological activities. medchemexpress.commedchemexpress.eu The exploration of these mechanistic roles in preclinical models is a significant future research avenue.

Studies have shown that O-Desmethyl Carvedilol is an active compound that can influence cellular and physiological processes. For example, it has been identified as an inhibitor of store-overload-induced calcium release in HEK293 cells that express a specific mutation of the ryanodine receptor 2 (RyR2 R4496C), a protein implicated in cardiac arrhythmias. medchemexpress.commedchemexpress.commedchemexpress.eu Furthermore, in studies involving conscious rabbits, O-Desmethyl Carvedilol demonstrated cardiovascular effects by reducing increases in heart rate and preventing decreases in diastolic blood pressure that were induced by isoproterenol. medchemexpress.commedchemexpress.eumedchemexpress.com

Table 3: Preclinical Bioactivity of O-Desmethyl Carvedilol

| Model System | Activity | Potency |

| HEK293 cells (expressing RyR2R4496C) | Inhibition of store-overload-induced calcium release | IC50 = 7.62 μM |

| Conscious rabbits | Reduction of isoproterenol-induced heart rate increase | ED50 = 32 µg/kg |

| Conscious rabbits | Prevention of isoproterenol-induced diastolic blood pressure decrease | ED50 = 5 µg/kg |

| Data sourced from preclinical research studies. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com |

Q & A

Q. What analytical techniques are recommended for quantifying O-Desmethyl Carvedilol-d5 in pharmacokinetic studies?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Deuterated analogs like this compound improve accuracy by minimizing matrix effects during quantification.

- Internal Standard Calibration : Use isotopically labeled internal standards (e.g., Carvedilol-d4 analogs) to correct for variability in extraction efficiency .

- Validation Parameters : Follow ICH guidelines to validate linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%) using spiked plasma/serum matrices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators (e.g., NIOSH-approved N95) in poorly ventilated areas .

- Engineering Controls : Conduct experiments in fume hoods to avoid aerosol formation. Store the compound in airtight containers at 2–8°C to maintain stability .

- Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills. Avoid solvents that may react with the compound .

Q. How does this compound serve as a reference standard in metabolite studies?

Methodological Answer:

- Isotopic Purity Verification : Confirm ≥99% deuterium incorporation via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to ensure reliable quantification .

- Traceability : Cross-validate against pharmacopeial standards (e.g., USP) by comparing retention times and fragmentation patterns in LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across different biological matrices?

Methodological Answer:

- Matrix Effect Analysis : Compare signal suppression/enhancement in plasma, urine, and tissue homogenates using post-column infusion studies. Adjust extraction protocols (e.g., protein precipitation vs. solid-phase extraction) to mitigate interference .

- Cross-Validation : Replicate results using orthogonal methods like ultra-performance liquid chromatography (UPLC) or capillary electrophoresis to identify method-specific biases .

Q. What experimental designs are optimal for studying chiral inversion of this compound in vivo?

Methodological Answer:

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers. Validate enantiomeric purity via circular dichroism (CD) spectroscopy .

- Pharmacokinetic Sampling : Collect serial blood/tissue samples post-dose to track enantiomer-specific AUC and half-life differences. Apply non-compartmental modeling to assess inversion rates .

Q. How can stability studies for this compound be optimized under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation products via LC-MS and assign structures using tandem MS/MS .

- Long-Term Stability : Store aliquots at -80°C and assess stability at 0, 3, 6, and 12 months. Use Arrhenius modeling to predict shelf-life .

Q. What computational approaches enhance the prediction of this compound’s metabolic pathways?

Methodological Answer:

- In Silico Metabolism Prediction : Use software like MetaSite or Schrödinger’s ADMET Predictor™ to identify potential cytochrome P450 (CYP) interaction sites. Validate predictions with recombinant CYP enzyme assays .

- Molecular Dynamics (MD) Simulations : Model binding affinities to CYP2D6/3A4 isoforms to explain interspecies metabolic differences .

Q. How do researchers address interspecies variability in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

- Allometric Scaling : Corrogate data from rodent, canine, and primate models to predict human clearance using body weight-based scaling exponents. Adjust for species-specific CYP expression profiles .

- Mechanistic PK-PD Modeling : Incorporate in vitro metabolite formation rates and target receptor binding constants (e.g., β-adrenergic receptors) to refine interspecies extrapolations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。